molecular formula C20H19NO3 B5816810 N-(2-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide

N-(2-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B5816810
M. Wt: 321.4 g/mol
InChI Key: JMCDZTIPHURBDU-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxybenzyl group and a naphthalen-2-yloxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzylamine and 2-naphthol.

    Formation of Intermediate: The 2-methoxybenzylamine is reacted with an acylating agent such as acetyl chloride to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 2-naphthol under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the acetamide group would yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity and could be studied for its effects on biological systems.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.

    N-(2-methoxybenzyl)-2-(benzyloxy)acetamide: Similar structure but with a benzyloxy group instead of a naphthalen-2-yloxy group.

Uniqueness

N-(2-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both a methoxybenzyl group and a naphthalen-2-yloxy group, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-23-19-9-5-4-8-17(19)13-21-20(22)14-24-18-11-10-15-6-2-3-7-16(15)12-18/h2-12H,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCDZTIPHURBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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